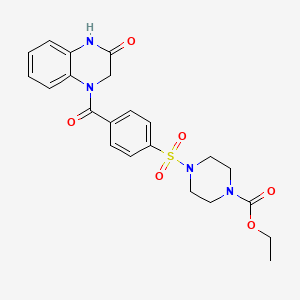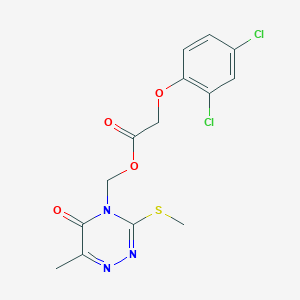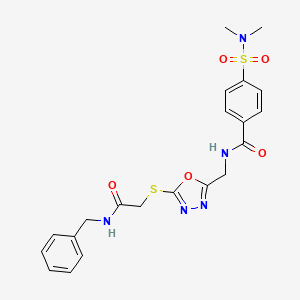
Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate has been synthesized using the Biginelli reaction as a key step. This compound exhibits potential as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, aiming to develop new therapeutic agents. Its structural features may contribute to anticancer, antimicrobial, or anti-inflammatory drug candidates .
Anticancer Activity
The pharmacological effects of related compounds, such as 3,4-dihydropyrimidinones (DHPMs), have been widely investigated. Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate could be explored as an anticancer agent. Understanding its mechanism of action and potential targets is crucial for drug discovery .
Kinesin-5 Inhibition
Monastrol, a DHPM compound, acts as a kinesin-5 inhibitor. Kinesin-5 plays a role in separating genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis. Investigating whether LaSOM® 293 exhibits similar effects could be valuable for cancer therapy .
Organic Synthesis and Heterocycle Formation
The Biginelli reaction, employed in the synthesis of LaSOM® 293, is a powerful tool for creating highly functionalized heterocycles. Researchers can explore variations of this reaction to access diverse chemical scaffolds. LaSOM® 293’s unique structure contributes to this diversity .
Triazole Chemistry
The presence of a triazole moiety in LaSOM® 293 (due to the Huisgen 1,3-dipolar cycloaddition) opens up possibilities for further functionalization. Triazoles are versatile building blocks in medicinal chemistry, offering opportunities for modification and optimization .
Structure-Activity Relationship Studies
Researchers can systematically modify LaSOM® 293 to explore structure-activity relationships (SAR). By varying substituents or functional groups, they can assess how specific modifications impact biological activity. SAR studies guide rational drug design and optimization .
Eigenschaften
IUPAC Name |
ethyl 4-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-2-32-22(29)24-11-13-25(14-12-24)33(30,31)17-9-7-16(8-10-17)21(28)26-15-20(27)23-18-5-3-4-6-19(18)26/h3-10H,2,11-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNFHCTYWMFWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)




![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)
![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)




![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)